molecular formula C19H22N8O B2511583 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide CAS No. 1705191-02-1

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide

Cat. No.: B2511583
CAS No.: 1705191-02-1
M. Wt: 378.44
InChI Key: KWZMJCNHAQMOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N8O and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Potential

Compounds related to 1,2,4-triazolopyrimidines, similar in structure to the chemical , have demonstrated promising antihypertensive activity. Some of these compounds include morpholine, piperidine, or piperazine moieties, indicating a potential for antihypertensive applications (Bayomi et al., 1999).

Anti-Inflammatory and Analgesic Properties

Novel benzodifuranyl derivatives, including structures related to 1,2,4-triazolopyrimidines, have shown significant inhibitory activity against cyclooxygenase enzymes (COX-1/COX-2), suggesting their use as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

1,2,4-Triazole derivatives, structurally related to the chemical , have exhibited good antimicrobial activity against various microorganisms. These findings suggest the potential use of such compounds in antimicrobial applications (Fandaklı et al., 2012).

Serotonin Antagonist Activity

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have shown potent 5-HT2 antagonist activity. These findings indicate the potential of structurally related compounds in therapeutic applications targeting serotonin receptors (Watanabe et al., 1992).

Potential Anticancer Applications

Synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, which are structurally related to the compound , suggests potential applications in cancer treatment. Some of these derivatives have shown moderate effects against bacterial and fungal species, indicating their use in anticancer and antimicrobial therapies (Abdel‐Aziz et al., 2008).

Neuroinflammation Imaging

The synthesis of a compound structurally similar to 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)piperazine-1-carboxamide has been proposed as a PET agent for imaging IRAK4 enzyme in neuroinflammation, indicating its potential in neuroimaging applications (Wang et al., 2018).

Properties

IUPAC Name

N-(2-ethylphenyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c1-2-15-5-3-4-6-16(15)24-19(28)26-9-7-25(8-10-26)17-11-18(22-13-21-17)27-14-20-12-23-27/h3-6,11-14H,2,7-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZMJCNHAQMOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.